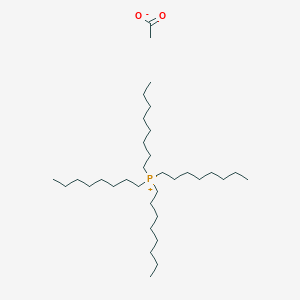
Tetraoctylphosphanium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraoctylphosphanium acetate is a quaternary phosphonium salt with the chemical formula C32H68O2P. It is an ionic liquid known for its unique properties, such as high thermal stability and low volatility. This compound is used in various applications, including as a phase transfer catalyst and in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraoctylphosphanium acetate typically involves the reaction of tetraoctylphosphonium bromide with sodium acetate. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetraoctylphosphanium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The acetate group can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Metathesis reactions often involve the use of silver salts or other suitable reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts with different anions.
Aplicaciones Científicas De Investigación
Tetraoctylphosphanium acetate has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of enzyme-catalyzed reactions and as a stabilizing agent for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tetraoctylphosphanium acetate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, stabilizing transition states and intermediates in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylphosphonium acetate
- Tetrabutylphosphonium bromide
- Tetraoctylphosphonium bromide
Uniqueness
Tetraoctylphosphanium acetate is unique due to its longer alkyl chains, which provide higher thermal stability and lower volatility compared to similar compounds like tetrabutylphosphonium acetate. This makes it particularly useful in high-temperature applications and processes requiring low vapor pressure.
Propiedades
Número CAS |
172682-89-2 |
|---|---|
Fórmula molecular |
C34H71O2P |
Peso molecular |
542.9 g/mol |
Nombre IUPAC |
tetraoctylphosphanium;acetate |
InChI |
InChI=1S/C32H68P.C2H4O2/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;1-2(3)4/h5-32H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
NCYWEOAYLCHMDJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



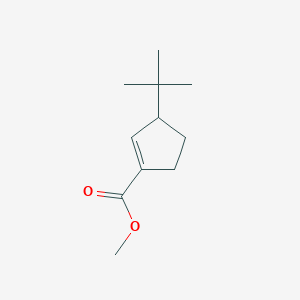
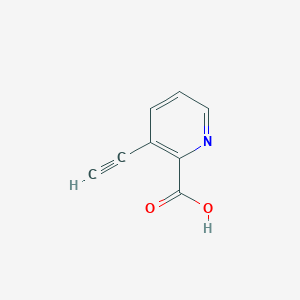
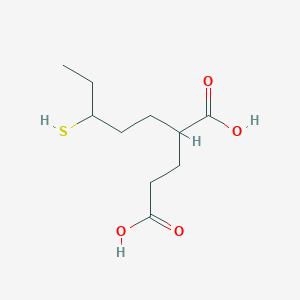
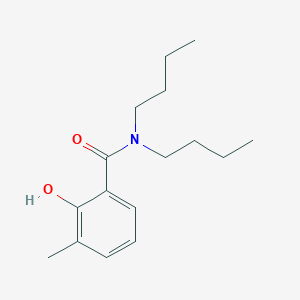
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
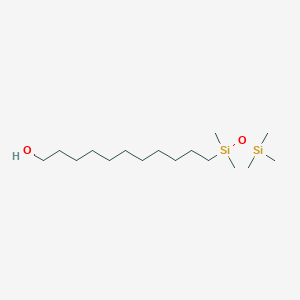
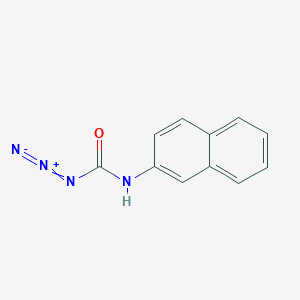
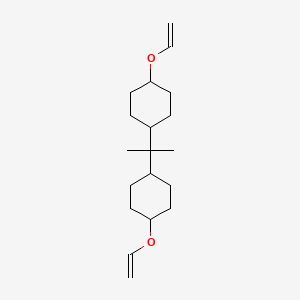
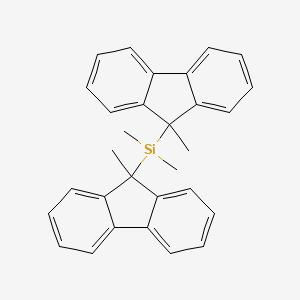
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
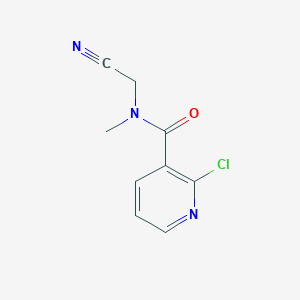
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
